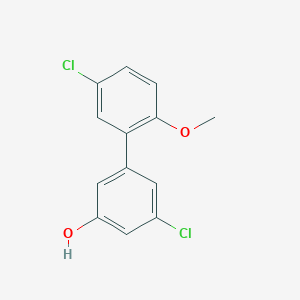
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% (also known as 2-chloro-4-trifluoromethylphenol) is an organic compound used in a variety of scientific applications, including organic synthesis and catalytic processes. It is a white crystalline solid with a melting point of 73-75 °C, and a boiling point of 200 °C. It is highly soluble in most organic solvents, and is relatively stable under most conditions.
Scientific Research Applications
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% has a variety of applications in scientific research. It is used in organic synthesis as a reagent in a variety of reactions, including the synthesis of aryl halides, aryl amines, and aryl sulfonamides. It is also used as a catalyst in a variety of catalytic processes, including hydrogenation, hydroboration, and the Heck reaction. In addition, it is used as a starting material for the synthesis of other organic compounds, such as 2-chloro-4-trifluoromethylphenylboronic acid and 2-chloro-4-trifluoromethylphenyl sulfonamide.
Mechanism of Action
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% is an organic compound that undergoes a variety of reactions. The most common reaction is nucleophilic substitution, in which the chlorine atom of the compound is replaced by a nucleophile (such as an alkali metal hydroxide or carbonate). This reaction proceeds via a mechanism known as the SN2 reaction, in which the nucleophile attacks the carbon atom of the compound, displacing the chlorine atom.
Biochemical and Physiological Effects
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to cause any adverse effects in humans or animals.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable under most conditions, making it suitable for use in a variety of reactions. It is also highly soluble in most organic solvents, making it easy to work with. However, it is not suitable for use in reactions that require high temperatures or pressures, as it will decompose at these conditions.
Future Directions
The use of 2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% in scientific research is expected to continue to grow. It can be used as a starting material for the synthesis of a variety of compounds, including aryl halides, aryl amines, and aryl sulfonamides. It can also be used as a catalyst in a variety of catalytic processes, such as hydrogenation, hydroboration, and the Heck reaction. In addition, it can be used in the development of new materials, such as polymers and nanomaterials. Finally, it can be used in the development of new drugs, such as anti-cancer agents and anti-inflammatory agents.
Synthesis Methods
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% can be synthesized via a variety of methods. The most common method involves the reaction of 2-chloro-4-trifluoromethylphenol with an alkali metal hydroxide or alkali metal carbonate in a solvent such as ethanol or methanol. The reaction proceeds via a nucleophilic substitution mechanism and yields a white crystalline solid.
properties
IUPAC Name |
2-chloro-4-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-7-8(5-6-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCXFVGAPWIDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686083 |
Source


|
| Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
CAS RN |
1261599-07-8 |
Source


|
| Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)










